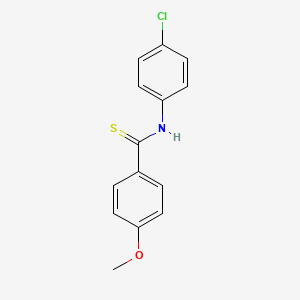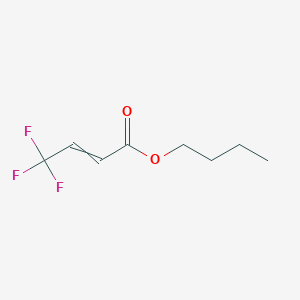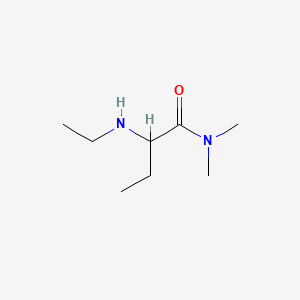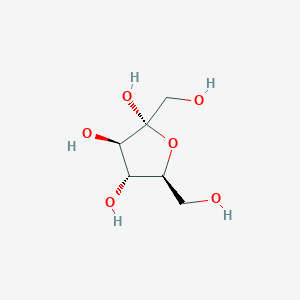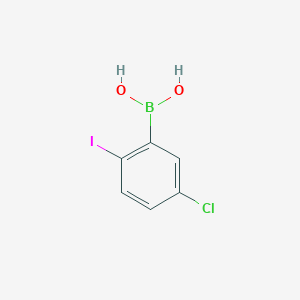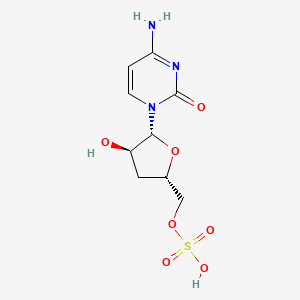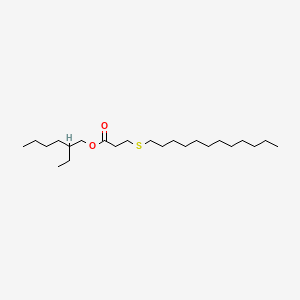
Bis(3,5,5-trimethylhexyl) succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3,5,5-trimethylhexyl) succinate is an organic compound with the molecular formula C22H42O4 and a molecular weight of 370.566 g/mol . . This compound is characterized by its unique structure, which includes two 3,5,5-trimethylhexyl groups attached to a succinate backbone. It is commonly used in various industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(3,5,5-trimethylhexyl) succinate typically involves the esterification of succinic acid with 3,5,5-trimethylhexanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and automated systems ensures efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Bis(3,5,5-trimethylhexyl) succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Bis(3,5,5-trimethylhexyl) succinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of bis(3,5,5-trimethylhexyl) succinate involves its interaction with specific molecular targets. The compound can modulate enzyme activity, alter membrane permeability, and affect signal transduction pathways. These interactions are mediated by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-ethylhexyl) succinate
- Bis(2,2,4-trimethylpentyl) succinate
- Bis(3,3,5-trimethylcyclohexyl) succinate
Uniqueness
Bis(3,5,5-trimethylhexyl) succinate is unique due to its specific structural features, which confer distinct physicochemical properties. Compared to similar compounds, it exhibits higher thermal stability, lower volatility, and enhanced solubility in organic solvents. These properties make it particularly suitable for specialized industrial applications .
Propiedades
Número CAS |
93762-13-1 |
|---|---|
Fórmula molecular |
C22H42O4 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
bis(3,5,5-trimethylhexyl) butanedioate |
InChI |
InChI=1S/C22H42O4/c1-17(15-21(3,4)5)11-13-25-19(23)9-10-20(24)26-14-12-18(2)16-22(6,7)8/h17-18H,9-16H2,1-8H3 |
Clave InChI |
VUPPMERFDOUARD-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC(=O)CCC(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



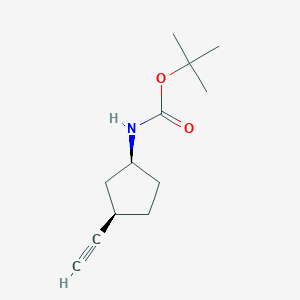
![N-[3-(Octylamino)propyl]-D-gluconamide](/img/structure/B15175157.png)



